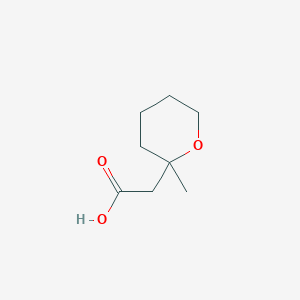
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol is a chiral compound with significant applications in medicinal chemistry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(dipropylamino)cyclohexanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high enantiomeric purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexylamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and chiral recognition processes.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-(dipropylamino)cyclohexan-1-ol
- (1S,2S)-2-(diethylamino)cyclohexan-1-ol
- (1S,2S)-2-(dimethylamino)cyclohexan-1-ol
Uniqueness
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the dipropylamino group. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-9-13(10-4-2)11-7-5-6-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
KCBOQSYMABHMMV-RYUDHWBXSA-N |
Isomerische SMILES |
CCCN(CCC)[C@H]1CCCC[C@@H]1O |
Kanonische SMILES |
CCCN(CCC)C1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


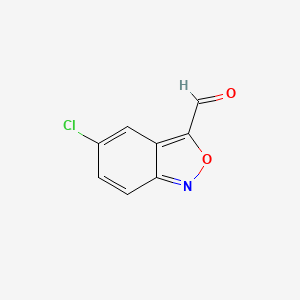
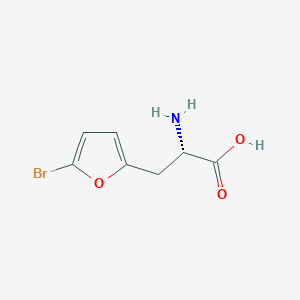
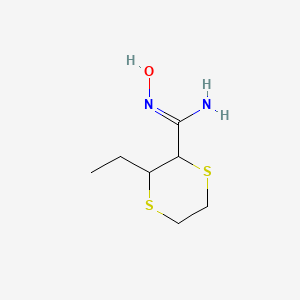
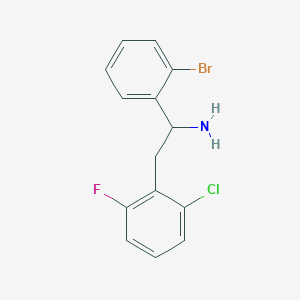
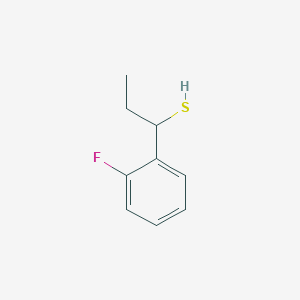
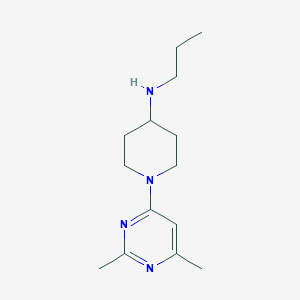
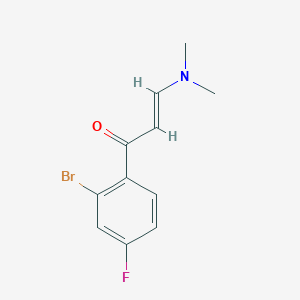
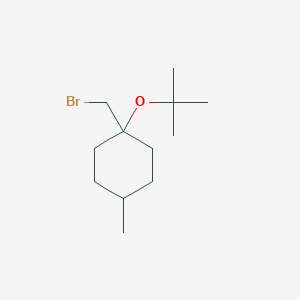
amine](/img/structure/B15273221.png)
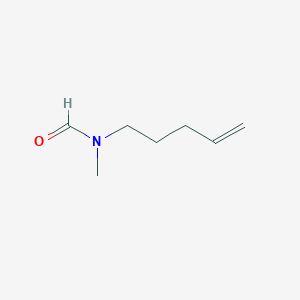
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
